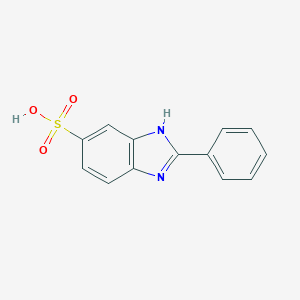

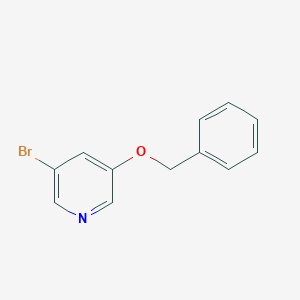

3-(Benzyloxy)-5-bromopyridine

Overview

Description

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, as seen in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate, where the pyridine molecule is brominated . Similarly, the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves the reaction of 5-bromopyridin-2-amine with an aldehyde . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-5-bromopyridine by introducing a benzyloxy group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized using X-ray diffraction, as seen in the study of 2-amino-5-bromopyridinium 3-aminobenzoate . The crystal packing in these compounds is influenced by hydrogen bonding and π-π interactions, which could also be relevant for the structure of this compound.

Chemical Reactions Analysis

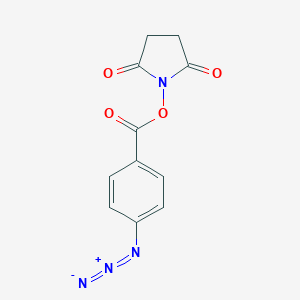

Bromopyridine derivatives can participate in various chemical reactions. For instance, the reaction of O-benzylidene sugars with N-bromosuccinimide indicates the reactivity of bromine in such compounds . This reactivity could be exploited in further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be studied using techniques like vibrational spectroscopy, as demonstrated in the DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine . Such studies provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are crucial for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of Piperazines and Piperidines: Utilized in the asymmetric synthesis of 3-substituted piperidines and piperazines from chiral non-racemic lactams (Micouin et al., 1994).

- Preparation of Bioactive Compounds: Involved in the efficient synthesis of pyridine derivatives, serving as building blocks for pharmaceuticals and agrochemicals (Verdelet et al., 2011).

- Catalytic Applications: Employed in palladium-catalyzed coupling reactions, important in organic synthesis for creating complex molecules (Clayden & Hennecke, 2008).

- Carboxylation Reactions: Used in electrocatalytic carboxylation with CO2 in ionic liquids, showcasing its potential in green chemistry applications (Feng et al., 2010).

Medicinal Chemistry and Drug Development

- Antitumor Agents: Contributed to the synthesis of antitumor agents, such as 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, highlighting its role in the development of new cancer therapies (Yamashita et al., 1989).

- Inhibitors Synthesis: Involved in the synthesis of specific inhibitors like 5-lipoxygenase-activating protein (FLAP) inhibitors, essential for therapeutic applications in diseases like asthma (Stock et al., 2011).

Mechanism of Action

Target of Action

3-(Benzyloxy)-5-bromopyridine is a complex organic compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the benzylic position’s enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability, possibly due to rapid degradation or poor absorption in the gastrointestinal tract .

Result of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various molecular and cellular changes, depending on the specific targets and pathways involved.

properties

IUPAC Name |

3-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHKYZAWTWKQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572283 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130722-95-1 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

![4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt](/img/structure/B149487.png)